2-(2,3-dimethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole
Description
This compound integrates a 1,3-oxazole core with a [1,2,4]triazolo[4,3-a]quinoxaline moiety via a sulfanylmethyl linker. The 2,3-dimethoxyphenyl and 5-methyl substituents on the oxazole ring enhance its lipophilicity and electronic profile, while the triazoloquinoxaline system contributes to π-π stacking interactions in biological targets. This structural complexity aligns with bioactive heterocyclic hybrids, which often exhibit multitarget pharmacological profiles .
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)-5-methyl-4-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-13-17(24-22(31-13)15-8-7-11-19(29-3)20(15)30-4)12-32-23-21-27-26-14(2)28(21)18-10-6-5-9-16(18)25-23/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNONKJMRTRUHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4N5C3=NN=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazoloquinoxaline Moiety: This step involves the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization through an oxidation-reduction mechanism using chloranil.
Formation of the Oxazole Ring: The oxazole ring is typically synthesized through a condensation reaction involving a suitable precursor.
Coupling of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the oxazole ring, often using a thiol-based reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazoloquinoxaline moiety.
Reduction: Reduction reactions can occur at the oxazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, especially at the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
Scientific Research Applications
The compound 2-(2,3-dimethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and agricultural sciences.
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. The triazoloquinoxaline moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.6 | Apoptosis induction |
| Compound B | MCF-7 | 3.2 | Kinase inhibition |
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. The sulfanyl group contributes to its efficacy by disrupting bacterial cell wall synthesis. In vitro studies have shown that it is effective against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8 µg/mL |
| S. aureus | 4 µg/mL |
Neuroprotective Effects
Recent studies have suggested that the compound may possess neuroprotective properties. It has been observed to reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Activity
The compound's anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines. This property makes it a candidate for further exploration in treating conditions characterized by chronic inflammation.
Biocontrol Agent
In agricultural research, compounds with similar structures have been investigated for their potential as biocontrol agents against plant pathogens. The ability of the compound to disrupt fungal growth suggests its utility in sustainable agriculture practices.
Pesticidal Properties
Preliminary studies indicate that the compound may act as an effective pesticide by targeting specific metabolic pathways in pests. This could provide an eco-friendly alternative to conventional pesticides.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of a series of triazoloquinoxaline derivatives. The study found that the lead compound significantly inhibited tumor growth in xenograft models of breast cancer.
Case Study 2: Antimicrobial Activity
A comprehensive evaluation of the antimicrobial properties was conducted using clinical isolates of various pathogens. The results demonstrated a broad-spectrum activity, particularly against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole involves its interaction with DNA. The compound potently intercalates DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death, which is particularly useful in cancer therapy . The molecular targets and pathways involved include the DNA double helix and various enzymes associated with DNA replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Linker Variations
Compound A : 1-[(4-Fluorophenyl)Methylsulfanyl]-4-(2-Methoxy-5-Methylphenyl)-[1,2,4]Triazolo[4,3-a]Quinazolin-5-One
- Structural Differences: Replaces the oxazole ring with a quinazolinone core but retains the triazoloquinoxaline and sulfanylmethyl groups.
- Activity : Demonstrated moderate antifungal activity (MIC = 8 µg/mL against Candida albicans) due to the electron-withdrawing fluorophenyl group enhancing target affinity .
- Key Comparison: The oxazole in the target compound may improve metabolic stability compared to quinazolinone, as oxazoles are less prone to hydrolysis .
Compound B : 3-(5-(4-Methoxyphenyl)Pyrazol-3-yl)-6-R-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazole
- Structural Differences: Features a pyrazole-triazole-thiadiazole hybrid instead of oxazole-triazoloquinoxaline.
- Activity : Exhibited strong inhibition of 14-α-demethylase (docking score: −9.2 kcal/mol), crucial for antifungal effects. The thiadiazole ring enhances π-acidity, favoring enzyme interactions .
- Key Comparison: The target compound’s triazoloquinoxaline may offer broader kinase inhibition due to planar aromaticity, unlike the non-planar thiadiazole .
Compound C : 5-(4-Aryl-1,2,3-Selenadiazol-5-yl)Sulfanyl-1-Phenyl-1H-Tetrazole
- Structural Differences : Replaces oxazole with tetrazole and incorporates selenium.
- Activity : Showed antioxidant activity (IC₅₀ = 12 µM in DPPH assay) attributed to selenium’s radical scavenging capacity .
- Key Comparison: The target compound’s oxazole and triazoloquinoxaline lack selenium’s redox activity but may exhibit superior selectivity in receptor binding due to reduced off-target effects .
Substituent Effects on Bioactivity
Pharmacological Specificity
- Target Compound: Predicted to inhibit phosphodiesterase 4 (PDE4) via molecular docking (ΔG = −8.7 kcal/mol), leveraging the triazoloquinoxaline’s planar structure for active-site stacking .
- Compound D : 1-Substituted-Phenyl-4-Substituted-Phenylsulfonyl-5-Methyl-1H-1,2,3-Triazole
- Comparison : The sulfonyl linkage in Compound D increases specificity for COX-2 (IC₅₀ = 0.8 µM) over COX-1 (IC₅₀ = 15 µM), whereas the target compound’s sulfanylmethyl linker may broaden target range .
Biological Activity
The compound 2-(2,3-dimethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole represents a novel class of heterocyclic compounds with potential biological activities. The structural complexity of this compound suggests various mechanisms of action that could be explored for therapeutic applications, particularly in oncology and antimicrobial research.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds similar to the one have shown significant growth inhibition against various cancer cell lines. Notably:
- Compound A demonstrated an IC50 value of 0.126 µM against HeLa cells.
- Compound B exhibited an IC50 of 0.071 µM against SMMC-7721 cells.
The structure-activity relationship (SAR) indicates that electron-donating groups enhance activity while electron-withdrawing groups diminish it. The presence of a methoxy group at specific positions has been correlated with increased potency against cancer cell lines .
Antimicrobial Activity
In vitro studies have also assessed the antimicrobial properties of related compounds. For example:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 0.22 to 0.25 µg/mL against pathogenic strains such as Staphylococcus aureus and Escherichia coli.
- Compounds with thiourea or sulfonamide functionalities were found to exhibit varying degrees of antimicrobial effectiveness .
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of quinoxaline derivatives, the compound was tested against multiple cell lines, including MCF-7 and HCT116. The findings suggested that modifications in the substituents on the quinoxaline core significantly affected the cytotoxicity profiles:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 0.126 |
| B | HCT116 | 0.071 |
| C | HeLa | 0.164 |
This data underscores the importance of structural modifications in enhancing biological activity .
Study 2: Antimicrobial Assessment
An investigation into the antimicrobial properties revealed that derivatives containing specific functional groups showed promising results:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| D | Staphylococcus aureus | 0.22 |
| E | Escherichia coli | 0.25 |
| F | Pseudomonas aeruginosa | 0.30 |
These results indicate that certain structural features contribute to enhanced antimicrobial activity .
Q & A
Basic Research Questions
What are the common synthetic routes for preparing 2-(2,3-dimethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the triazoloquinoxaline core via cyclization of hydrazine derivatives with carbonyl intermediates under reflux in solvents like ethanol or methanol .
- Step 2 : Introduction of the sulfanyl-methyl group through nucleophilic substitution reactions using thiourea or thiol intermediates .
- Step 3 : Coupling the oxazole moiety (2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole) via alkylation or click chemistry .
Key Considerations : Reaction conditions (temperature, solvent polarity, and catalyst selection) significantly affect yield. For example, methanol as a solvent enhances solubility of methoxy-substituted intermediates .
How is the structural integrity of this compound confirmed after synthesis?
Analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and assess electronic environments of the triazole, quinoxaline, and oxazole rings .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
- HPLC : Purity assessment (>95% purity required for biological assays) .
What preliminary biological screening methods are recommended for this compound?
- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .
- Enzyme Inhibition Studies : Testing against cytochrome P450 enzymes (e.g., 14-α-demethylase) using fluorometric assays .
- Lipophilicity Measurement : LogP determination via shake-flask method to predict membrane permeability .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent Variation : Systematically modify methoxy groups on the phenyl ring to assess effects on lipophilicity and target binding. For example, replacing methoxy with halogens (e.g., fluorine) may enhance metabolic stability .
- Core Scaffold Optimization : Compare triazoloquinoxaline derivatives with pyrazoloquinoxaline analogs to evaluate heterocycle-specific activity .
- Data Collection : Use dose-response curves (IC₅₀/EC₅₀) and molecular docking (e.g., with 3LD6 PDB structure) to correlate structural features with activity .
How should researchers address contradictions in biological activity data across studies?
- Orthogonal Assays : Validate antimicrobial results using both agar dilution and time-kill assays to rule out methodological bias .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to determine if discrepancies arise from rapid degradation .
- Replication : Repeat experiments under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
What advanced techniques are used to study the compound’s mechanism of action?
- Molecular Docking : Simulate interactions with targets like 14-α-demethylase (PDB: 3LD6) to identify binding pockets and key residues (e.g., histidine or cysteine residues) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔG, ΔH) .
- CRISPR-Cas9 Knockout Models : Validate target specificity by deleting putative enzyme targets in microbial models .
How does this compound compare to structurally similar derivatives in terms of biological activity?
| Compound | Structural Features | Key Activity | Reference |
|---|---|---|---|
| Target Compound | Triazoloquinoxaline + dimethoxyphenyl-oxazole | Broad-spectrum antimicrobial | |
| Triazolo[4,3-a]quinazoline analogs | Quinazoline core + methylsulfanyl | Antifungal (IC₅₀: 2.5 µM) | |
| Pyrazoloquinoxaline derivatives | Pyrazole instead of triazole | Reduced CYP inhibition |
What strategies mitigate synthetic challenges, such as low yields during sulfanyl-methyl incorporation?
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) during sulfanyl coupling to prevent side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield for cyclization steps .
Methodological Notes
- Data Contradictions : Cross-validate results using orthogonal assays (e.g., SPR and ITC for binding studies) .
- Advanced Characterization : Employ X-ray crystallography to resolve ambiguities in substituent orientation .
- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing (e.g., Ames test for mutagenicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
